![molecular formula C8H6BrN3S B1272425 4-(5-Bromo-2-thienyl)-2-pyrimidinamine CAS No. 855308-66-6](/img/structure/B1272425.png)
4-(5-Bromo-2-thienyl)-2-pyrimidinamine
Overview
Description
4-(5-Bromo-2-thienyl)-2-pyrimidinamine is a compound that can be derived from thieno[2,3-b]pyridine structures. The presence of a bromine atom on the thienyl ring and an aminopyrimidine moiety suggests that this compound could be of interest in the field of drug discovery due to its potential for further chemical modifications and the biological activity associated with pyrimidine derivatives.
Synthesis Analysis
The synthesis of related thieno[2,3-b]pyridine derivatives has been explored in several studies. A regioselective bromination of thieno[2,3-b]pyridine to yield 4-bromothieno[2,3-b]pyridine has been reported, which demonstrates the potential of this moiety as a building block for further chemical synthesis . Additionally, the synthesis of various thieno[2,3-b]pyridine and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives has been achieved, indicating the versatility of these compounds in generating a wide range of chemical entities .
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . These studies help in understanding the planarity and conformation of the thienopyridine moiety, which is crucial for the binding interactions with biological targets.
Chemical Reactions Analysis
Thieno[2,3-b]pyridine derivatives have been shown to undergo various chemical reactions, including facile diazotization, Schiff's base formation, and acylation . The presence of a bromine atom on these compounds also allows for further functionalization through cross-coupling reactions, which can be used to introduce various substituents and modify the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The planarity of the thienopyridine core and the presence of substituents such as bromine atoms and aminopyrimidine groups affect the compound's solubility, melting point, and reactivity . These properties are essential for the compound's application in drug design, as they determine its pharmacokinetic and pharmacodynamic profiles.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Derivatives : Compounds like 4-pyrimidinamines, including those related to 4-(5-Bromo-2-thienyl)-2-pyrimidinamine, have been used as starting materials for synthesizing various derivatives such as (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones and 6-benzoylpyrrolo[2,3-a]pyrimidines (G. Danswan, P. Kennewell, & W. R. Tully, 1989).
- Use in Synthesis of Antiviral Agents : Derivatives of 4-pyrimidinamines have shown potential in the synthesis of antiviral agents. For instance, 2,4-Diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, closely related to 4-(5-Bromo-2-thienyl)-2-pyrimidinamine, have been synthesized for potential antiretroviral activity (D. Hocková et al., 2003).
Applications in Material Science
- Liquid Crystalline Materials : Thienyl-pyrimidine compounds, similar to 4-(5-Bromo-2-thienyl)-2-pyrimidinamine, have been used in the synthesis of novel liquid crystalline materials. These materials exhibit various phases like smectic A, C, G, B, and are interesting for their unique properties (P. Wilson et al., 2001).
Pharmaceutical and Medicinal Chemistry
- Antimicrobial Activity : Novel derivatives synthesized from compounds structurally related to 4-(5-Bromo-2-thienyl)-2-pyrimidinamine have shown potential in exhibiting antimicrobial activity. This indicates their usefulness in developing new antibacterial and antifungal agents (C. Mallikarjunaswamy et al., 2017).
- Antimycobacterial Compounds : Compounds synthesized from 5-bromopyrimidine, a close analog of 4-(5-Bromo-2-thienyl)-2-pyrimidinamine, have been found active against strains of Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (E. Verbitskiy et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-(5-bromothiophen-2-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-7-2-1-6(13-7)5-3-4-11-8(10)12-5/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVXIEVIIDZAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CC=C(S2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377008 | |
Record name | 4-(5-bromo-2-thienyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-thienyl)-2-pyrimidinamine | |
CAS RN |
855308-66-6 | |
Record name | 4-(5-bromo-2-thienyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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